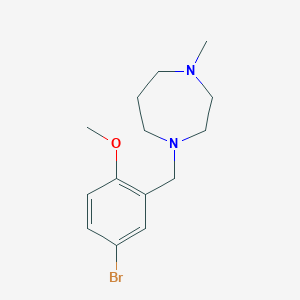![molecular formula C17H11FN2O3S B5034176 N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B5034176.png)
N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-1,3-benzodioxole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-1,3-benzodioxole-5-carboxamide, also known as GSK-3β inhibitor VIII, is a small molecule inhibitor that has been widely used in scientific research. It is a potent and selective inhibitor of glycogen synthase kinase-3β (GSK-3β), an enzyme that plays a crucial role in various cellular processes, including glycogen metabolism, cell cycle regulation, and gene expression.
Mecanismo De Acción
N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-1,3-benzodioxole-5-carboxamideβ inhibitor VIII binds to the ATP-binding site of this compoundβ, preventing its phosphorylation and activation. This leads to the inhibition of downstream signaling pathways, including the Wnt/β-catenin pathway, the insulin signaling pathway, and the NF-κB pathway. This compoundβ inhibitor VIII has also been shown to induce autophagy and apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compoundβ inhibitor VIII has been shown to have various biochemical and physiological effects. It has been shown to increase glycogen synthesis in hepatocytes, reduce insulin resistance in adipocytes, and promote neuronal survival in the brain. This compoundβ inhibitor VIII has also been shown to inhibit the growth and metastasis of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-1,3-benzodioxole-5-carboxamideβ inhibitor VIII has several advantages for lab experiments. It is a potent and selective inhibitor of this compoundβ, making it a valuable tool for studying the role of this compoundβ in various cellular processes and disease models. It has also been shown to have low toxicity and good pharmacokinetic properties. However, this compoundβ inhibitor VIII has some limitations for lab experiments. It has poor solubility in water and requires the use of organic solvents for in vitro experiments. It also has limited stability in aqueous solutions, making it difficult to use in long-term experiments.
Direcciones Futuras
There are several future directions for the use of N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-1,3-benzodioxole-5-carboxamideβ inhibitor VIII in scientific research. One direction is the development of more potent and selective this compoundβ inhibitors with improved pharmacokinetic properties. Another direction is the use of this compoundβ inhibitor VIII in combination with other drugs or natural compounds to enhance its therapeutic efficacy. This compoundβ inhibitor VIII can also be used to study the role of this compoundβ in other disease models, such as neurodegenerative diseases and cardiovascular diseases. Finally, this compoundβ inhibitor VIII can be used to study the mechanism of action of various drugs and natural compounds, leading to the discovery of new therapeutic targets and drugs.
Métodos De Síntesis
The synthesis of N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-1,3-benzodioxole-5-carboxamideβ inhibitor VIII involves several steps. The first step is the preparation of 4-(4-fluorophenyl)-1,3-thiazole-2-amine, which is obtained by the reaction of 4-fluoroaniline with thiosemicarbazide in the presence of a reducing agent. The second step is the preparation of 1,3-benzodioxole-5-carboxylic acid, which is obtained by the oxidation of safrole with potassium permanganate. The final step is the coupling of the two intermediates using standard peptide coupling reagents to obtain the final product, this compoundβ inhibitor VIII.
Aplicaciones Científicas De Investigación
N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-1,3-benzodioxole-5-carboxamideβ inhibitor VIII has been extensively used as a research tool to study the role of this compoundβ in various cellular processes and disease models. It has been shown to inhibit this compoundβ activity in vitro and in vivo, leading to the modulation of downstream signaling pathways. This compoundβ inhibitor VIII has been used to study the role of this compoundβ in Alzheimer's disease, bipolar disorder, diabetes, and cancer. It has also been used to study the mechanism of action of various drugs and natural compounds.
Propiedades
IUPAC Name |
N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-1,3-benzodioxole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11FN2O3S/c18-12-4-1-10(2-5-12)13-8-24-17(19-13)20-16(21)11-3-6-14-15(7-11)23-9-22-14/h1-8H,9H2,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJNJJRDYSYLZQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
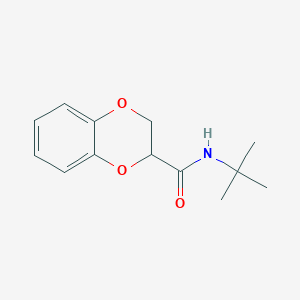
![N-(2,4-dimethylphenyl)-N'-[2-(vinyloxy)ethyl]ethanediamide](/img/structure/B5034099.png)
![3-[1-(4-bromophenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl]-1-phenyl-2,5-pyrrolidinedione](/img/structure/B5034100.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B5034117.png)
![N-(3,4-dimethylphenyl)-2-(5-{3-[(2-fluorobenzyl)oxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetamide](/img/structure/B5034120.png)
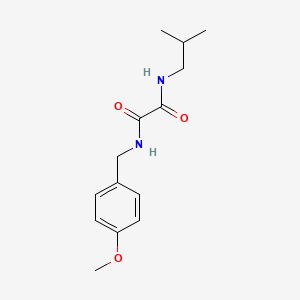
![N-{4-[(dimethylamino)sulfonyl]phenyl}-3,3-dimethylbutanamide](/img/structure/B5034133.png)
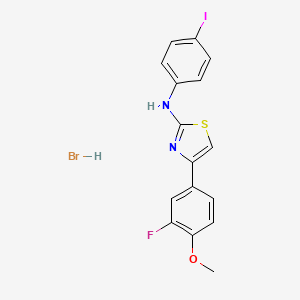
![3-[(3,5-dioxo-1-phenyl-4-pyrazolidinylidene)methyl]phenyl 2-thiophenecarboxylate](/img/structure/B5034145.png)

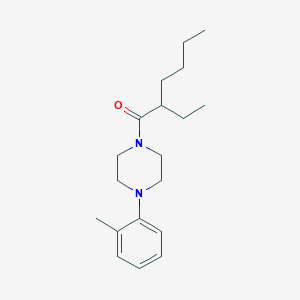
![N-[({2-[4-(diethylamino)-2-methylphenyl]-6-methyl-2H-1,2,3-benzotriazol-5-yl}amino)carbonothioyl]-2,2-dimethylpropanamide](/img/structure/B5034179.png)
![4,4'-[1,4-phenylenebis(oxycarbonyl)]diphthalic acid](/img/structure/B5034183.png)
